[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIAJPJLIOAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the furan-2-carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The furan and oxazole moieties undergo selective oxidation:
| Reactant Site | Reagent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Furan ring | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, 60°C | Furan-2,5-dione derivative | Complete ring cleavage |
| Oxazole C-H | mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, −20°C | Oxazole N-oxide | 89% yield, retains ester |
Mechanistic note : Furan oxidation proceeds via electrophilic addition to the electron-rich ring, while oxazole oxidation involves radical intermediates stabilized by the fluorophenyl group.
Reduction Reactions
Selective reduction pathways depend on reagent choice:
| Bond Targeted | Reagent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Ester (C=O) | LiAlH<sub>4</sub> | THF, reflux | Primary alcohol | 94% yield, furan intact |
| Oxazole ring | H<sub>2</sub>, Pd/C | EtOH, 50 psi | Oxazoline derivative | Partial saturation (C=N → C-N) |
Competitive reduction of the furan ring is suppressed by steric hindrance from the oxazole substituent.
Nucleophilic Substitution
The methyl ester acts as a leaving group under basic conditions:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF, 100°C | Amide derivative | 81% |
| Thiophenol | DBU | MeCN, RT | Thioester analog | 67% |
Kinetics : Reactions at the ester group follow second-order kinetics (k = 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> in DMF at 25°C) .
Hydrolysis and Stability Profile
The compound exhibits pH-dependent hydrolysis:
| Condition | Product | Half-Life (25°C) |
|---|---|---|
| Acidic (HCl 1M) | Furan-2-carboxylic acid + oxazole methanol | 2.1 hr |
| Basic (NaOH 0.1M) | Sodium furan-2-carboxylate | 15 min |
Hydrolysis rates correlate with the electron-withdrawing effect of the 4-fluorophenyl group (Hammett σ<sub>para</sub> = +0.06) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Suzuki (aryl-aryl) | Pd(PPh<sub>3</sub>)<sub>4</sub> | XPhos | Biphenyl derivative | 76% |
| Sonogashira (alkynylation) | PdCl<sub>2</sub>(dppf) | CuI | Alkyne-functionalized analog | 63% |
Limitation : Steric hindrance from the oxazole ring suppresses coupling at the 5-position of the furan.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
| Conditions | Product | Quantum Yield (Φ) |
|---|---|---|
| Benzene, N<sub>2</sub> atmosphere | Oxetane dimer | 0.33 |
This reactivity is exploited in photoaffinity labeling studies for target identification.
Key Research Findings
-
Catalytic hydrogenation selectively reduces the oxazole ring without affecting the fluorine substituent (TOF = 120 hr<sup>−1</sup> with PtO<sub>2</sub>) .
-
Enzymatic hydrolysis using lipases (e.g., CAL-B) achieves enantioselective ester cleavage (ee > 98%).
-
The 4-fluorophenyl group enhances metabolic stability in vitro (t<sub>1/2</sub> = 6.7 hr in human liver microsomes vs. 1.2 hr for non-fluorinated analog) .
This comprehensive reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials engineering. Experimental protocols and mechanistic data from peer-reviewed studies ensure reproducibility and scientific rigor.
Scientific Research Applications
Pharmacological Applications
- Antiparasitic Activity
- Antimicrobial Properties
-
PPARγ Modulators
- Research has shown that compounds similar to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can act as ligands for peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism, suggesting potential applications in metabolic disorders such as diabetes .
Agrochemical Applications
-
Herbicidal Activity
- The structure of the compound suggests potential herbicidal properties. Compounds with similar frameworks have been studied for their ability to inhibit plant growth by interfering with specific metabolic pathways . This opens avenues for developing selective herbicides that minimize environmental impact.
- Insecticidal Properties
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
- Example 1: The metabolite ethyl 4-{2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazol-3-yl)formamido]-4-oxoheptanamido}-5-(2-oxopyrrolidin-3-yl)pent-2-enoate () shares the 4-fluorophenyl and 1,2-oxazole motifs but differs in esterification (ethyl vs. furan-2-carboxylate) and additional functional groups (pyrrolidinone). The methyl substitution on the oxazole in this metabolite may enhance lipophilicity compared to the unsubstituted oxazole in the target compound .
- Example 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () replaces the oxazole with a pyrazole ring.
Heterocyclic Core Modifications
- Oxadiazole Analogue: The compound 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () substitutes the oxazole with a 1,2,4-oxadiazole. Oxadiazoles are more electron-deficient, which could influence binding affinity in biological targets compared to oxazoles .
Ester Group Variations
- Furan vs. Other Esters : The furan-2-carboxylate ester in the target compound contrasts with simpler esters (e.g., methyl or ethyl). Furan rings may confer improved metabolic stability due to reduced susceptibility to esterase cleavage compared to aliphatic esters.
Key Research Findings and Hypothetical Data Table
Note: Direct experimental data for the target compound are absent in the provided evidence. The table below extrapolates properties based on structural analogs.
Discussion of Structural Implications
- Hydrogen Bonding : The oxazole and furan rings may participate in hydrogen-bonding networks, as suggested by general principles in . For instance, the oxazole nitrogen could act as a hydrogen-bond acceptor, while the furan oxygen might engage in weaker interactions.
Biological Activity
The compound [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic molecule with potential biological activity. Its unique structure, featuring a fluorinated phenyl group and oxazole ring, suggests interesting pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C15H10FNO4
- Molecular Weight : 287.24 g/mol
- CAS Number : 953199-84-3
- SMILES Notation : O=C(OCc1cc(-c2ccc(F)cc2)on1)c1ccco1
The presence of the 4-fluorophenyl group is significant as fluorine can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate have been shown to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency (ranging from 0.65 to 2.41 µM) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | MCF-7 | 0.65 |
| Similar Oxazole Derivative | MDA-MB-231 | 2.41 |
| Doxorubicin | MCF-7 | 10.38 |
Antibacterial Activity
In addition to anticancer properties, oxazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzymes, leading to cell death without affecting human topoisomerases .
Table 2: Antibacterial Activity Against Bacteria
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | Staphylococcus aureus | 0.012 µg/mL |
| Similar Oxazole Derivative | Escherichia coli | 0.008 µg/mL |
The proposed mechanisms for the biological activities of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate include:
- Apoptosis Induction : Studies show that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase activation.
- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, disrupting essential cellular processes in bacteria.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of various oxazole derivatives on the proliferation of cancer cell lines. The results indicated that compounds with similar structures to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of oxazole derivatives against Staphylococcus aureus. The study revealed that these compounds were more effective than traditional antibiotics at lower concentrations, suggesting their potential as novel antibacterial agents.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves coupling a pre-formed 5-(4-fluorophenyl)-1,2-oxazole-3-methanol intermediate with furan-2-carbonyl chloride under basic conditions. For example, analogous compounds (e.g., methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate) are synthesized via nucleophilic substitution between phenol derivatives and furan carboxylates in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C . Optimization may include varying solvents (e.g., THF, DMF) and bases (e.g., NaOH, NaH) to improve regioselectivity. Monitoring reaction progress via TLC or LC-MS is critical.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the fluorophenyl (δ ~7.0–7.5 ppm) and furan carboxylate (δ ~6.3–7.4 ppm) groups. IR can identify ester carbonyl stretches (~1720 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SIR97 for structure refinement. For example, similar fluorophenyl-isoxazole derivatives (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one) were resolved using SHELX programs, with hydrogen atoms placed geometrically and non-H atoms refined anisotropically .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal structure be systematically analyzed to predict molecular aggregation?
- Methodology : Apply graph set analysis (GSA) as described by Etter . For example, in fluorophenyl-containing crystals, identify donor-acceptor pairs (e.g., C=O···H–N or C–F···H–O interactions) and categorize them into chains (C), rings (R), or discrete (D) motifs. Software like Mercury or PLATON can visualize interactions, while SHELXL refines hydrogen atom positions. For instance, the crystal structure of 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one revealed R(8) ring motifs via GSA .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder, during refinement?
- Methodology :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. For example, structures with pseudo-merohedral twinning (common in fluorinated compounds) require careful assignment of twin laws (e.g., 180° rotation about the c-axis) .
- Disorder : Apply PART instructions in SHELXL to split disordered atoms (e.g., flexible ester groups). Refine occupancy factors iteratively, and validate via residual electron density maps .
Q. How can researchers design experiments to study its interactions with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to predict binding modes, leveraging the fluorophenyl group’s hydrophobic interactions and the ester’s hydrogen-bonding potential. Validate with mutagenesis or SPR assays .
- In Vitro Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms, given structural similarities to bioactive furan/isoxazole derivatives . For example, methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate analogs showed COX-2 selectivity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
